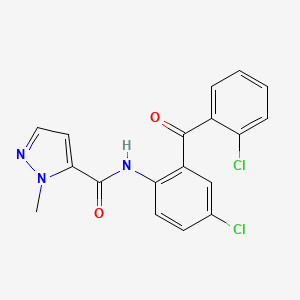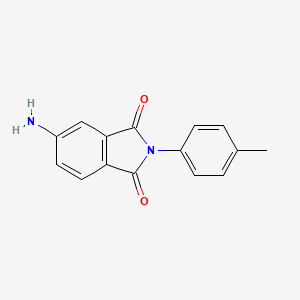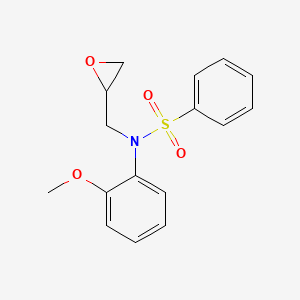![molecular formula C16H17N3O3 B2998135 N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide CAS No. 1424611-16-4](/img/structure/B2998135.png)
N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide, also known as CPP-ACP, is a synthetic compound that has gained significant attention in the field of dentistry due to its potential application in the prevention and treatment of dental caries. CPP-ACP has been shown to have a unique mechanism of action that promotes remineralization of enamel, making it a promising candidate for the development of new dental therapies.
Mécanisme D'action
N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide works by forming complexes with calcium and phosphate ions in the oral environment. These complexes then adsorb onto the surface of enamel, forming a protective layer that helps to prevent demineralization and promote remineralization. This compound has also been shown to inhibit the growth of cariogenic bacteria, further reducing the risk of dental caries.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects that contribute to its potential as a dental therapy. These include the ability to form calcium phosphate complexes, which promote remineralization of enamel, as well as the ability to inhibit the growth of cariogenic bacteria. This compound has also been shown to have a low cytotoxicity, making it a safe and effective treatment option.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide is its ability to promote remineralization of enamel, making it a promising candidate for the development of new dental therapies. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and the potential for variability in its effectiveness depending on the individual patient.
Orientations Futures
There are a number of future directions for research on N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide, including the development of new dental therapies that incorporate this compound as a key component. Other potential areas of research include the investigation of different delivery methods for this compound, such as mouthwash or toothpaste, as well as the potential use of this compound in the treatment of other oral health conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in clinical settings.
Méthodes De Synthèse
N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide is synthesized through a multi-step process that involves the reaction of 2-oxopyrrolidine-1-acetic acid with cyanocyclopropane in the presence of a base catalyst. The resulting intermediate is then reacted with 4-hydroxyphenylacetic acid to yield the final product, this compound.
Applications De Recherche Scientifique
N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide has been extensively studied in the field of dentistry, with numerous studies investigating its potential applications in the prevention and treatment of dental caries. This compound has been shown to have a unique mechanism of action that involves the formation of calcium phosphate complexes that promote remineralization of enamel. This makes it a promising candidate for the development of new dental therapies that can prevent and treat dental caries.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-11-16(7-8-16)18-14(20)10-22-13-5-3-12(4-6-13)19-9-1-2-15(19)21/h3-6H,1-2,7-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMGXYONJNBISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

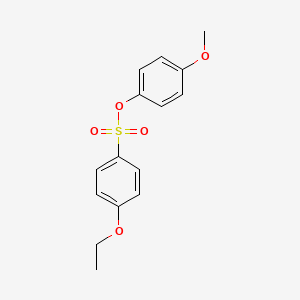
![[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol](/img/structure/B2998054.png)
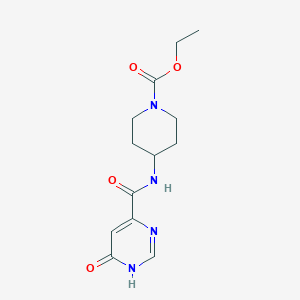
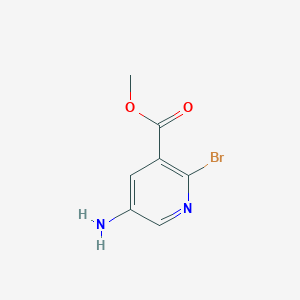
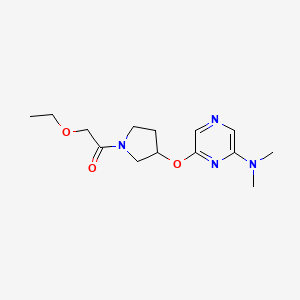
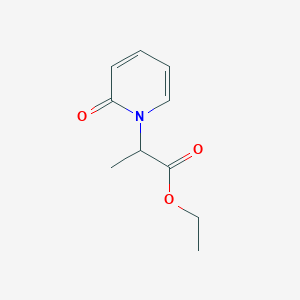
![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/no-structure.png)
![N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide](/img/structure/B2998067.png)
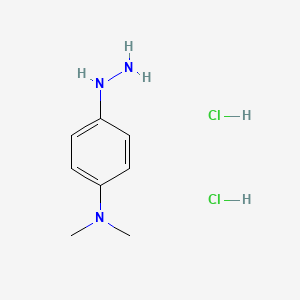

![N-(1H-Indol-4-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine](/img/structure/B2998070.png)
